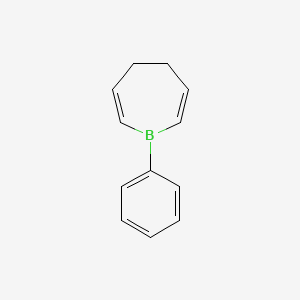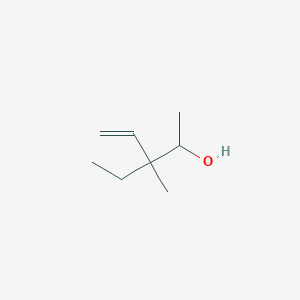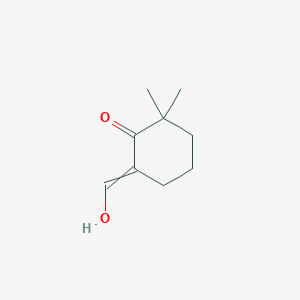
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one is an organic compound with a unique structure that features a hydroxymethylidene group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then reacts with formaldehyde to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethylidene group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions, while the cyclohexanone ring can provide structural stability and influence the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2,2-dimethylcyclohexan-1-one: Similar structure but lacks the hydroxymethylidene group.
2,2-Dimethylcyclohexanone: The parent compound without any additional functional groups.
6-Hydroxymethyl-2,2-dimethylcyclohexan-1-one: Contains a hydroxymethyl group instead of a hydroxymethylidene group.
Uniqueness
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical transformations that are not possible with similar compounds lacking this group.
Eigenschaften
CAS-Nummer |
61188-00-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
6-(hydroxymethylidene)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-7(6-10)8(9)11/h6,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
DULDDQYEFRWUIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=CO)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


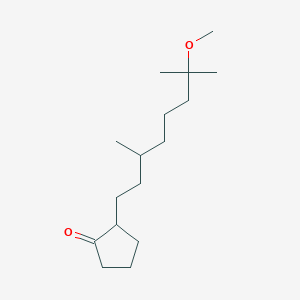

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)

![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
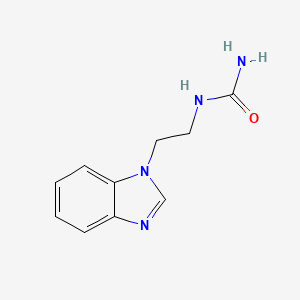

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
